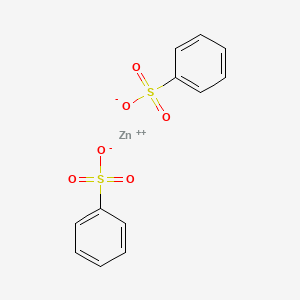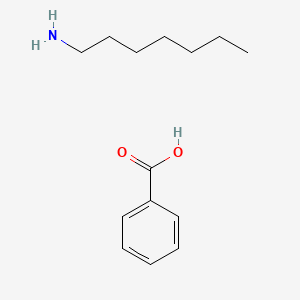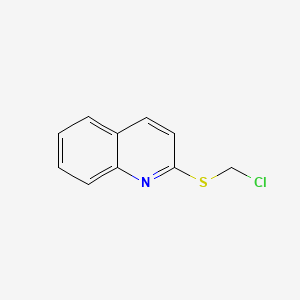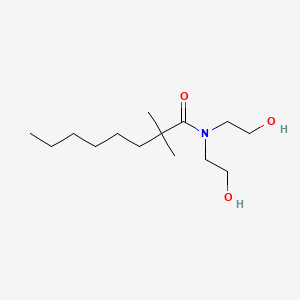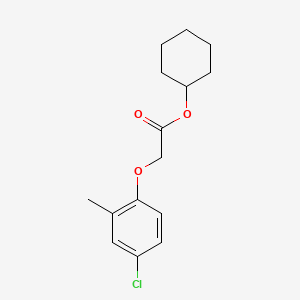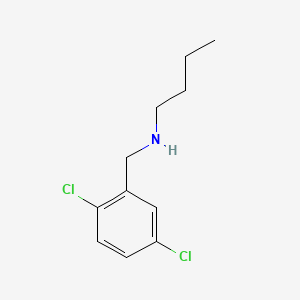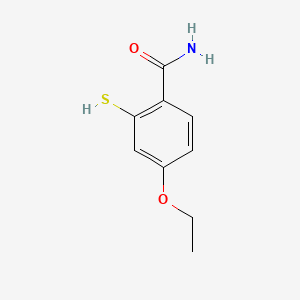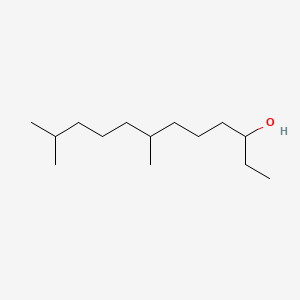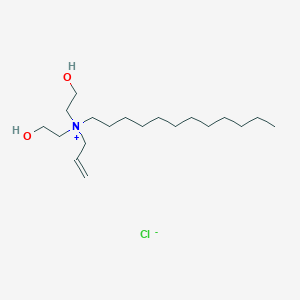
Allyldodecylbis(2-hydroxyethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C19H40ClNO2. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial and surface-active characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, allyl chloride, and 2-chloroethanol.
Reaction: The dodecylamine is first reacted with allyl chloride to form allyldodecylamine. This intermediate is then reacted with 2-chloroethanol to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and alcohols.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of bromide or iodide derivatives.
Aplicaciones Científicas De Investigación
Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mecanismo De Acción
The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar surface-active properties.
Uniqueness
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is unique due to its dual functionality as both a surfactant and an antimicrobial agent. Its structure allows for effective interaction with microbial membranes, making it a potent disinfectant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications .
Propiedades
Número CAS |
93894-19-0 |
|---|---|
Fórmula molecular |
C19H40ClNO2 |
Peso molecular |
350.0 g/mol |
Nombre IUPAC |
dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NFMBXLINPLPHFK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



